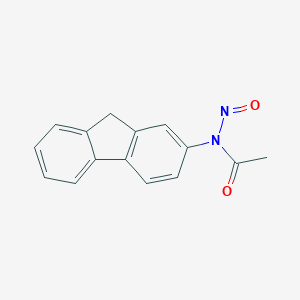
N-Nitroso-2-acetylaminofluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitroso-N(2)-fluorenylacetamide is a chemical compound belonging to the class of nitrosamines, which are characterized by the presence of a nitroso group attached to an amine. Nitrosamines are known for their potential carcinogenic properties, and N-Nitroso-N(2)-fluorenylacetamide is no exception. This compound has been studied extensively for its role in inducing tumors in experimental animals, making it a significant subject of research in toxicology and cancer studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Nitroso-N(2)-fluorenylacetamide can be synthesized through various methods. One common approach involves the nitrosation of N(2)-fluorenylacetamide using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction typically proceeds under mild conditions, with the nitrosating agent being added slowly to a solution of N(2)-fluorenylacetamide in an appropriate solvent, such as acetic acid .
Industrial Production Methods
While specific industrial production methods for N-Nitroso-N(2)-fluorenylacetamide are not well-documented, the general principles of nitrosamine synthesis apply. Industrial production would likely involve large-scale nitrosation reactions with stringent controls to minimize the formation of unwanted by-products and ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Nitroso-N(2)-fluorenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Carcinogenicity Studies
NO-AAF is primarily utilized in experimental models to study its carcinogenic effects, especially in the liver. Various studies have demonstrated its role as a direct-acting carcinogen.
Case Study: Hepatocellular Carcinomas
- In a study involving male Sprague-Dawley rats, NO-AAF was administered via intraperitoneal and subcutaneous injections at a dosage of 60 mg/kg body weight per week for ten months. The results indicated a high incidence of well-differentiated hepatocellular carcinomas (HCC) in the NO-AAF group (7/9 and 4/6 for i.p. and s.c. injections, respectively) compared to poorly differentiated HCCs induced by its parent compound, 2-acetylaminofluorene (AAF) .
Mechanistic Studies
Research on NO-AAF has also focused on elucidating the mechanisms of its carcinogenicity.
Mutagenicity and Activation
- A comparative study assessed the mutagenic activation of NO-AAF using the Ames test, revealing that it exhibits significant mutagenic potential when metabolized by liver enzymes . This highlights its utility in understanding metabolic activation pathways of carcinogens.
Toxicological Assessments
NO-AAF's toxicological properties have been explored to assess its impact on liver morphology and function.
Morphological Changes in Liver
- In a controlled experiment, rats treated with NO-AAF demonstrated smooth liver surfaces with blunt-thick segments, contrasting with the distorted liver morphology observed in AAF-treated rats. This suggests differential hepatotoxic effects between the two compounds .
Research Methodologies
The methodologies employed in studies involving NO-AAF vary widely, encompassing both in vivo and in vitro approaches.
Experimental Design
- Typical experimental designs include:
- In Vivo Studies : Administration of NO-AAF to animal models followed by histopathological examination of tissues.
- In Vitro Studies : Use of liver microsomes to investigate metabolic activation and mutagenicity assays.
Data Tables
The following table summarizes key findings from various studies on NO-AAF:
Mecanismo De Acción
The carcinogenic effects of N-Nitroso-N(2)-fluorenylacetamide are primarily due to its ability to form DNA adducts, leading to mutations and ultimately cancer. The compound undergoes metabolic activation in the liver, where it is converted to reactive intermediates that can interact with DNA. These interactions result in the formation of DNA adducts, which, if not repaired, can cause mutations during cell division .
Comparación Con Compuestos Similares
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosodiisopropylamine (NDIPA)
- N-Nitrosoethylisopropylamine (NEIPA)
- N-Nitrosodibutylamine (NDBA)
Uniqueness
N-Nitroso-N(2)-fluorenylacetamide is unique among nitrosamines due to its specific structure, which includes a fluorenyl group. This structural feature influences its reactivity and the types of DNA adducts it forms, making it a valuable compound for studying the structure-activity relationships of nitrosamines .
Propiedades
Número CAS |
114119-92-5 |
|---|---|
Fórmula molecular |
C15H12N2O2 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
N-(9H-fluoren-2-yl)-N-nitrosoacetamide |
InChI |
InChI=1S/C15H12N2O2/c1-10(18)17(16-19)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15/h2-7,9H,8H2,1H3 |
Clave InChI |
PRSSHMQSXCSJIQ-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)N=O |
SMILES canónico |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)N=O |
Key on ui other cas no. |
114119-92-5 |
Sinónimos |
N-nitroso-2-acetylaminofluorene N-nitroso-2-fluorenylacetamide N-nitroso-N(2)-fluorenylacetamide NN-FAT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















